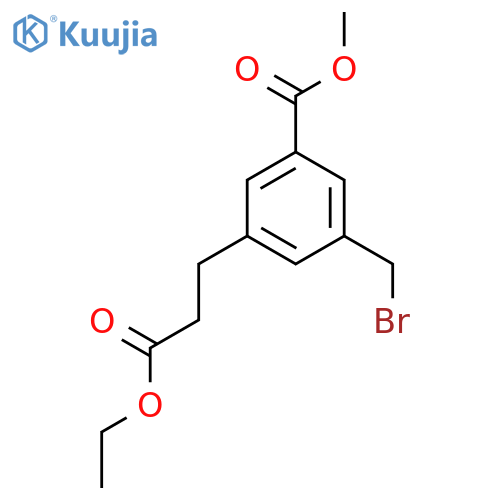

Cas no 1804240-78-5 (Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)

1804240-78-5 structure

商品名:Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate

CAS番号:1804240-78-5

MF:C14H17BrO4

メガワット:329.186383962631

CID:4795813

Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate

-

- インチ: 1S/C14H17BrO4/c1-3-19-13(16)5-4-10-6-11(9-15)8-12(7-10)14(17)18-2/h6-8H,3-5,9H2,1-2H3

- InChIKey: AXCNRWMQAODQPF-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC(C(=O)OC)=CC(=C1)CCC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 8

- 複雑さ: 306

- トポロジー分子極性表面積: 52.6

- 疎水性パラメータ計算基準値(XlogP): 2.8

Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015014057-1g |

Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate |

1804240-78-5 | 97% | 1g |

1,579.40 USD | 2021-05-31 |

Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

1804240-78-5 (Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate) 関連製品

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量